4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of 4-nitrophenol with 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The pyrrole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide
- 4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid
- 4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate methyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential for redox reactions, while the pyrrole ring provides a versatile scaffold for interactions with biological targets .
Biological Activity
4-Nitrophenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 561052-28-6) is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological properties, including antibacterial and anticancer activities.
The molecular formula of this compound is C14H14N2O5 with a molecular weight of 290.27 g/mol. The structure includes a nitrophenyl group, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₄N₂O₅ |
Molecular Weight | 290.27 g/mol |
CAS Number | 561052-28-6 |
LogP | 3.123 |
Polar Surface Area | 92.43 Ų |
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
A comparative study indicated that certain pyrrole derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin (MIC = 2 µg/mL) . This suggests that the compound may possess similar or enhanced antimicrobial efficacy.
Anticancer Activity
Pyrrole derivatives have also been investigated for their anticancer properties. Some studies suggest that compounds containing the pyrrole structure can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the disruption of cell cycle progression and modulation of signaling pathways .
In vitro studies have demonstrated that related compounds can effectively inhibit the proliferation of cancer cell lines, indicating the potential for developing new anticancer agents based on this scaffold.
The biological activity of pyrrole derivatives often involves interaction with cellular targets such as enzymes or receptors involved in critical pathways like cell division and apoptosis. The presence of the nitrophenyl moiety is believed to enhance these interactions due to its electron-withdrawing nature, which can facilitate binding to positively charged active sites on proteins .
Case Studies
- Antibacterial Efficacy : A study evaluated a series of pyrrole derivatives against Mycobacterium tuberculosis, revealing that some compounds achieved MIC values as low as 5 µM, highlighting their potential as antitubercular agents .
- Cytotoxicity Assessments : Another investigation focused on the cytotoxic effects of various pyrrole derivatives on human cancer cell lines, demonstrating significant inhibition rates that support further exploration into their therapeutic applications .
Properties
IUPAC Name |
(4-nitrophenyl) 4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-3-12-9(2)8-15(13(12)17)14(18)21-11-6-4-10(5-7-11)16(19)20/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQHVWOFLIYDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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